Cas no 168267-41-2 (3,4-Difluorophenylboronic acid)

3,4-Difluorophenylboronic acid is a boronic acid derivative with the molecular formula C₆H₅BF₂O₂. It serves as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl compounds with high selectivity and efficiency. The presence of fluorine substituents enhances its reactivity and stability, making it valuable in pharmaceutical and agrochemical applications. This compound exhibits good solubility in common organic solvents, facilitating its use in diverse reaction conditions. Its consistent purity and reliable performance make it a preferred choice for researchers in medicinal chemistry and material science. Proper handling under inert conditions is recommended to maintain its stability.
3,4-Difluorophenylboronic acid structure
168267-41-2 structure
Product Name:3,4-Difluorophenylboronic acid
CAS No:168267-41-2
MF:C6H5BF2O2
MW:157.9105
MDL:MFCD00807405
CID:65796
PubChem ID:2734337
Update Time:2025-05-26

3,4-Difluorophenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 3,4-Difluorophenylboronic acid
    • 3,4-DIFLUOROBENZENE BORONIC ACID
    • 3,4-Difluorophenylbo
    • dihydroxy(3,4-difluorophenyl)borane
    • 3,4-DIFLUOROPHENYLBORONIC ACID FOR SYNTH
    • Boronic acid, B-(3,4-difluorophenyl)-
    • AKOS BRN-0090
    • 3,4-Difluorophenylboronic Acid (contains varying a mounts of Anhydride)
    • (3,4-difluorophenyl)boronic acid
    • 3,4-Difluorobenzenebornoic acid
    • 3,4-Difluorobenzeneboronic Acid (contains varying a mounts of Anhydride)
    • RARECHEM AH PB 0169
    • 3,4-Difluorophenylboric acid
    • 3,4-DIFLUOROPHENYLBORNIC ACID
    • 3.4-Difloromethylboronic acid
    • 3,4-FLUOROBENZENE BORONIC ACID
    • 3,4-DIFKUORO PHENYLBORONIC ACID
    • 3,4-Difluorobenzeneboronic acid
    • (3,4-Difluorophenyl)Boranediol
    • 3,4-difluoro phenylboronic acid
    • 3,4-difluorophenyl boronic acid
    • 3,4-Difluorophenylboronicacid
    • 3,4-difluoro phenylboric acid
    • BORONIC ACID, (3,4-DIFLUOROPHENYL)-
    • PubChem1821
    • 3,4-Difluorophenylboronic acid, May contain varying amounts of anhydride, 97%
    • 3,4-Difluorophenylboronic acid ,98%
    • 3,4-Difluorophenylboronic acid,97%
    • SCHEMBL128893
    • 3,4-diflurophenyl boronic acid
    • CS-D1003
    • EN300-117462
    • BCP22748
    • AB07331
    • AC-5381
    • BCP9000262
    • 3,4-di-fluorophenylboronic acid
    • BP-10722
    • AKOS000264712
    • HY-32886
    • D3350
    • DB-028255
    • DTXSID30370228
    • A810954
    • 3,4-Difluorophenylboronic acid (contains varying amounts of Anhydride)
    • 3,4-Difluorobenylboronic acid
    • STK009924
    • ALBB-006122
    • B-(3,4-difluorophenyl)-boronic acid
    • (3,4-difluorophenyl)boronicacid
    • 3,4-difluoro-phenylboronic acid
    • 3,4-difluorphenylboronic acid
    • 3,4-difluoro-benzeneboronic acid
    • GS-6748
    • [3,4-bis(fluoranyl)phenyl]boronic acid
    • Z57073894
    • SY007939
    • MFCD00807405
    • Q-102207
    • 168267-41-2
    • MDL: MFCD00807405
    • Inchi: 1S/C6H5BF2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H
    • InChI Key: RMGYQBHKEWWTOY-UHFFFAOYSA-N
    • SMILES: FC1=C(C([H])=C([H])C(B(O[H])O[H])=C1[H])F
    • BRN: 7369788

Computed Properties

  • Exact Mass: 158.03500
  • Monoisotopic Mass: 158.035
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 40.5

Experimental Properties

  • Color/Form: powder
  • Density: 1.3540
  • Melting Point: 310°C(lit.)
  • Boiling Point: 265.4°C at 760 mmHg
  • Flash Point: 114.3±30.1 °C
  • Refractive Index: 1.493
  • PSA: 40.46000
  • LogP: -0.35540
  • Solubility: Not determined

3,4-Difluorophenylboronic acid Security Information

3,4-Difluorophenylboronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

3,4-Difluorophenylboronic acid Pricemore >>

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3,4-Difluorophenylboronic acid Production Method

3,4-Difluorophenylboronic acid Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
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(CAS:168267-41-2)3,4-Difluorophenylboronic acid
Order Number:sfd1291
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:32
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:168267-41-2)3,4-Difluorophenylboronic acid
Order Number:A26849
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:21
Price ($):218.0
Email:sales@amadischem.com

Additional information on 3,4-Difluorophenylboronic acid

Introduction to 3,4-Difluorophenylboronic Acid (CAS No. 168267-41-2)

3,4-Difluorophenylboronic acid, with the chemical identifier CAS No. 168267-41-2, is a specialized boronic acid derivative that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its distinct 3,4-difluorophenyl group, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various high-value compounds. Boronic acids, in general, are well-known for their role as chelating agents and are widely utilized in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The introduction of fluorine atoms into the phenyl ring enhances the reactivity and stability of the boronic acid moiety, making it an attractive candidate for further functionalization.

The 3,4-difluorophenylboronic acid derivative has found extensive applications in the development of pharmaceuticals, where it serves as a key building block for constructing complex molecular architectures. Its ability to participate in palladium-catalyzed cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, which is crucial for the synthesis of biologically active molecules. In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. This has led to an increased demand for boronic acids with fluorine substituents, such as 3,4-difluorophenylboronic acid, in drug discovery and development pipelines.

One of the most prominent applications of 3,4-difluorophenylboronic acid is in the synthesis of antibody-drug conjugates (ADCs). ADCs are a class of targeted cancer therapies that combine the specificity of antibodies with the potency of cytotoxic drugs. The boronic acid moiety plays a critical role in linking the antibody moiety to the cytotoxic payload through a cleavable linker. The 3,4-difluorophenyl group enhances the stability of the boronic acid under physiological conditions while maintaining its reactivity in biological environments. This balance is essential for ensuring that the ADC remains intact until it reaches its target site, where it can release its cytotoxic payload and induce apoptosis in cancer cells.

Recent advancements in medicinal chemistry have highlighted the utility of 3,4-difluorophenylboronic acid in the development of novel therapeutic agents. For instance, researchers have explored its use in designing small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are involved in numerous cellular processes and are often considered attractive drug targets due to their critical roles in disease pathogenesis. By leveraging the reactivity of 3,4-difluorophenylboronic acid, scientists have been able to develop highly specific inhibitors that disrupt aberrant PPI networks associated with diseases such as cancer and inflammation.

The synthetic versatility of 3,4-difluorophenylboronic acid also extends to materials science applications. Fluorinated boronic acids are known to exhibit unique electronic properties, making them suitable for use in organic electronics and optoelectronic devices. For example, they have been employed as precursors for synthesizing organic semiconductors and light-emitting diodes (OLEDs). The introduction of fluorine atoms into aromatic rings can modulate electron delocalization and influence charge transport properties, which are essential factors in device performance. As a result, 3,4-difluorophenylboronic acid has become an important reagent in the fabrication of advanced materials with tailored functionalities.

In conclusion,3,4-Difluorophenylboronic acid (CAS No. 168267-41-2) is a multifaceted compound with significant implications across multiple scientific disciplines. Its role as a key intermediate in pharmaceutical synthesis underscores its importance in drug discovery and development. The unique properties afforded by its 3,4-difluorophenyl group make it an invaluable tool for constructing complex molecular architectures and developing novel therapeutic agents. Furthermore,3,4-Difluorophenylboronic acid also finds applications in materials science,where it contributes to advancements in organic electronics and optoelectronic devices。 As research continues to uncover new applications,the demand for this compound is expected to grow,further solidifying its position as a cornerstone of modern chemical innovation.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:168267-41-2)3,4-Difluorophenylboronic acid
sfd1291
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:168267-41-2)3,4-Difluorophenylboronic acid
A26849
Purity:99%
Quantity:500g
Price ($):218.0
Email